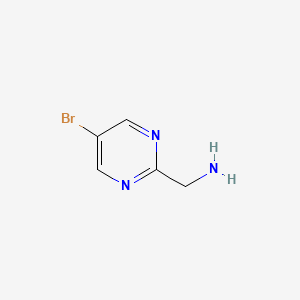

(5-Bromopyrimidin-2-yl)methanamine

Overview

Description

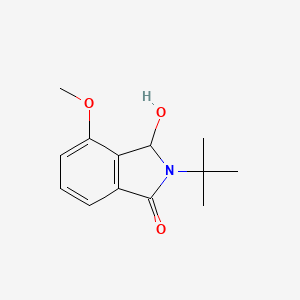

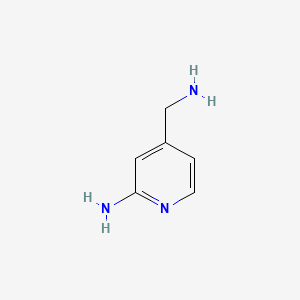

“(5-Bromopyrimidin-2-yl)methanamine” is a chemical compound with the CAS Number: 1240783-02-1 . It has a molecular weight of 188.03 . The IUPAC name for this compound is (5-bromo-2-pyrimidinyl)methanamine .

Synthesis Analysis

A preparation method of 5 Bromopyrimidine compound has been disclosed . The method involves using the piperidine carboxylic acids of N Boc 3 as initiation material . The target product is obtained through over-churning, reduction, condensation, substitution, de- tertbutyloxycarbonyl protection, condensation, reduction .Molecular Structure Analysis

The InChI code for “(5-Bromopyrimidin-2-yl)methanamine” is 1S/C5H6BrN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 .Physical And Chemical Properties Analysis

“(5-Bromopyrimidin-2-yl)methanamine” is a solid or semi-solid or liquid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications

Antibacterial and Antifungal Activity

The synthesis of novel azetidine derivatives, such as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been explored for their potential antibacterial and antifungal activities. The synthesized compound exhibited acceptable results in preliminary biological activity screenings, indicating its potential in developing new antimicrobial agents (B. G. Rao, A. Prasad, & P. Rao, 2013).

Bone Formation Rate Improvement

In the treatment of bone disorders, derivatives of 2-aminopyrimidine targeting the Wnt beta-catenin signaling pathway have been identified. A specific compound showed a dose-dependent increase in the trabecular bone formation rate in animal models, demonstrating its potential as a therapeutic lead for bone health improvement (J. Pelletier et al., 2009).

Antidepressant-like Activity

Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing promising antidepressant-like activity in preliminary in vivo studies. These compounds exhibit high receptor affinity and selectivity, suggesting their potential as novel antidepressant drug candidates (J. Sniecikowska et al., 2019).

Antiretroviral Activity

The exploration of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has revealed compounds with marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), demonstrating their potential as antiretroviral agents (D. Hocková et al., 2003).

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands have shown significant anticancer activity against various human cancerous cell lines. These findings open new avenues for the development of metal-based anticancer therapies (S. Mbugua et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310 , which include wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

(5-bromopyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHBRKZCXZVOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680985 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyrimidin-2-yl)methanamine | |

CAS RN |

1240783-02-1 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromopyrimidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)